molecular formula C20H17N7O2S B6526289 N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894054-30-9

N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6526289
CAS No.: 894054-30-9
M. Wt: 419.5 g/mol
InChI Key: CJJXFACKGNHHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 3.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2S/c1-13(28)22-14-5-4-6-15(11-14)23-19(29)12-30-20-25-24-18-9-8-17(26-27(18)20)16-7-2-3-10-21-16/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJXFACKGNHHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N7O2SC_{20}H_{17}N_{7}O_{2}S with a molecular weight of 419.5 g/mol. The compound features a triazole ring fused with a pyridazine moiety and a sulfanyl group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC20H17N7O2S
Molecular Weight419.5 g/mol
CAS Number894054-30-9

Anticancer Properties

Research has indicated that compounds containing the 1,2,4-triazole structure exhibit significant anticancer activity. This compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of triazoles showed antiproliferative effects against multiple cancer cell lines including breast and lung cancer cells .

Antimicrobial Activity

The triazole scaffold has been associated with antimicrobial properties against various bacterial and fungal strains. The compound's mechanism may involve inhibition of enzyme activity critical for microbial survival. For instance, studies have shown that triazole derivatives can inhibit DNA gyrase and topoisomerase IV activities in bacteria .

Anti-inflammatory Effects

Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB pathway . This could make it a candidate for treating inflammatory diseases.

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Receptor Modulation : It may bind to receptors involved in inflammatory responses or cancer signaling pathways.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of similar triazole compounds against various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .
  • Antimicrobial Screening : Another investigation tested the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazolo[4,3-b]pyridazine vs. Triazole Derivatives

  • Compound from : 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Core: 1,2,4-triazole fused with a furan substituent. Activity: Demonstrated anti-exudative activity in rat models, likely due to the furan group’s electron-rich nature enhancing membrane interactions.

Triazolo[4,3-b]pyridazine vs. Imidazo[1,2-a]pyridine ()

  • Example : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide
    • Core : Imidazo[1,2-a]pyridine with methyl and phenyl substituents.
    • Comparison : The imidazo core is less electron-deficient than triazolo[4,3-b]pyridazine, which may reduce interactions with nucleophilic targets. However, the methyl ester derivatives (e.g., MM0333.04) exhibit higher lipophilicity, suggesting better bioavailability .
Substituent Variations

Position 6 Modifications

  • Target Compound : Pyridin-2-yl at position 5.
  • Analog from : 2-methyl-N-[4-(triazolopyridazin-6-yl)phenyl]propanamide (894064-82-5) Substituent: Methylpropanamide at position 6.

Sulfanyl-Acetamide Side Chain

  • Target Compound : Sulfanyl-linked 3-acetamidophenyl group.
  • Analog from : Alkylated α-chloroacetamide with aryl groups.
    • Comparison : The 3-acetamidophenyl group in the target compound provides dual hydrogen-bonding sites (amide and acetamide), which may improve receptor selectivity over simpler aryl-substituted analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(3-acetamidophenyl)-2-{[6-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide Triazolo[4,3-b]pyridazine Pyridin-2-yl, sulfanyl-acetamide Hypothesized kinase inhibition
2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl, α-chloroacetamide Anti-exudative (rat models)
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine Methylphenyl, acetamide Unknown (pharmaceutical API)
2-methyl-N-[4-(triazolopyridazin-6-yl)phenyl]propanamide Triazolo[4,3-b]pyridazine Methylpropanamide Not reported

Research Implications and Gaps

  • Structural Advantages : The target compound’s triazolopyridazine core and pyridinyl/acetamide substituents synergize to optimize solubility, rigidity, and target engagement.
  • Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
  • Future Directions: Synthesis and testing of derivatives with varying substituents (e.g., replacing pyridin-2-yl with quinoline) could elucidate structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.